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Compound of Interest

Compound Name: 1-(3-Methylphenyl)piperazine

Cat. No.: B1266048 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
Methylphenyl)piperazine, also known as 1-(m-tolyl)piperazine. The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for

their acquisition.

Overview of 1-(3-Methylphenyl)piperazine
1-(3-Methylphenyl)piperazine is an aromatic piperazine derivative. The piperazine ring is a

significant pharmacophore in medicinal chemistry, and understanding the spectroscopic

properties of its derivatives is crucial for structural elucidation, quality control, and metabolic

studies.

Compound Details:

Chemical Name: 1-(3-Methylphenyl)piperazine

Synonyms: 1-(m-Tolyl)piperazine

CAS Number: 41186-03-2

Molecular Formula: C₁₁H₁₆N₂[1]

Molecular Weight: 176.26 g/mol [1]
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Spectroscopic Data
While experimentally obtained spectra for 1-(3-Methylphenyl)piperazine are not widely

available in public databases, the following tables summarize the expected spectroscopic data

based on the analysis of its chemical structure and comparison with closely related piperazine

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of organic molecules. The

following tables outline the predicted chemical shifts for ¹H and ¹³C NMR in a standard solvent

like CDCl₃, with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(3-Methylphenyl)piperazine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.15 t 1H Aromatic C5-H

~6.75 d 1H Aromatic C6-H

~6.70 d 1H Aromatic C4-H

~6.68 s 1H Aromatic C2-H

~3.20 t 4H
Piperazine N1-CH₂

(C2', C6')

~3.05 t 4H
Piperazine N4-CH₂

(C3', C5')

~2.30 s 3H Methyl (CH₃)

~1.90 (broad) s 1H Piperazine N-H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(3-Methylphenyl)piperazine
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Chemical Shift (δ) ppm Assignment

~151.5 Aromatic C1

~138.8 Aromatic C3

~129.0 Aromatic C5

~121.0 Aromatic C6

~117.0 Aromatic C4

~113.5 Aromatic C2

~50.5 Piperazine C2', C6'

~46.0 Piperazine C3', C5'

~21.8 Methyl (CH₃)

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The

following table lists the expected characteristic vibrational frequencies for 1-(3-
Methylphenyl)piperazine.

Table 3: Predicted FT-IR Absorption Data for 1-(3-Methylphenyl)piperazine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1266048?utm_src=pdf-body
https://www.benchchem.com/product/b1266048?utm_src=pdf-body
https://www.benchchem.com/product/b1266048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Vibration

3300 - 3500 Medium N-H Stretch (secondary amine)

3000 - 3100 Medium Aromatic C-H Stretch

2800 - 3000 Strong
Aliphatic C-H Stretch

(piperazine and methyl)

1585 - 1600 Strong C=C Aromatic Ring Stretch

1450 - 1500 Strong C=C Aromatic Ring Stretch

1200 - 1350 Strong Aromatic C-N Stretch

1100 - 1200 Strong Aliphatic C-N Stretch

690 - 900 Strong
Aromatic C-H Bending (out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 1-(3-Methylphenyl)piperazine, Electron Ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for 1-(3-Methylphenyl)piperazine

m/z Relative Intensity Assignment

176 High [M]⁺ (Molecular Ion)

133 High
[M - C₂H₅N]⁺ (Loss of

ethylamine from piperazine)

118 Medium
[M - C₃H₆N]⁺ (Loss of a

propylamino fragment)

91 Medium [C₇H₇]⁺ (Tropylium ion)

56 High
[C₃H₆N]⁺ (Piperazine ring

fragment)
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Methylphenyl)piperazine in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal

reference for chemical shifts (δ = 0.00 ppm).

Instrument Setup:

Place the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Acquisition:

Set the spectral width to cover a range of 0-12 ppm.

Utilize a standard single-pulse sequence.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover a range of 0-200 ppm.

Use a proton-decoupled pulse sequence to simplify the spectrum.

Acquire a larger number of scans compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.
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Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the frequency-domain spectrum. Phase the spectrum and perform baseline

correction.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Mix a small amount of 1-(3-Methylphenyl)piperazine (1-2 mg) with approximately 100-

200 mg of dry potassium bromide (KBr) powder.

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Dissolve a small amount of 1-(3-Methylphenyl)piperazine in a volatile

organic solvent such as methanol or dichloromethane.

Gas Chromatography (GC) Setup:

Injector: Set the injector temperature to approximately 250°C.

Column: Use a non-polar capillary column (e.g., DB-5MS).

Carrier Gas: Use helium as the carrier gas at a constant flow rate.
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Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding

for 2 minutes, then ramping up to 280°C at a rate of 10°C/minute.

Mass Spectrometry (MS) Setup:

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: A quadrupole analyzer is commonly used.

Scan Range: Set the mass-to-charge (m/z) scan range from 40 to 500 amu.

Data Analysis:

Identify the peak corresponding to 1-(3-Methylphenyl)piperazine in the total ion

chromatogram (TIC).

Analyze the mass spectrum of this peak to identify the molecular ion and interpret the

fragmentation pattern.

Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 1-(3-Methylphenyl)piperazine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for obtaining and analyzing spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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